2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 878436-47-6
Cat. No.: VC7678706
Molecular Formula: C13H8FN3O
Molecular Weight: 241.225
* For research use only. Not for human or veterinary use.
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - 878436-47-6](/images/structure/VC7678706.png)
Specification
CAS No. | 878436-47-6 |
---|---|
Molecular Formula | C13H8FN3O |
Molecular Weight | 241.225 |
IUPAC Name | 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Standard InChI Key | LGRBLPULEFUFEN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O |
Introduction
Molecular Identification and Structural Properties
Chemical Identity
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (PubChem CID: 712408) is a fused bicyclic compound with the molecular formula C₁₄H₉FN₂O and a molecular weight of 240.23 g/mol . Its IUPAC name derives from the imidazo[1,2-a]pyridine scaffold substituted at position 2 with a 4-fluorophenyl group and at position 3 with a formyl (-CHO) moiety. The SMILES string C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F encodes its connectivity .
Structural Features
The compound’s planar imidazopyridine core enables π-π stacking interactions, while the electron-withdrawing fluorine atom on the phenyl ring modulates electronic properties. The aldehyde group at position 3 serves as a reactive site for derivatization, as demonstrated in Claisen-Schmidt condensations to form propenone derivatives . X-ray crystallography of analogous structures reveals bond lengths of ~1.35 Å for the C=N bond in the imidazole ring and ~1.08 Å for the aldehyde C=O bond .
Synthetic Methodologies
Direct Synthesis via Cyclocondensation
A DBU-catalyzed method in aqueous ethanol efficiently produces 2-arylimidazo[1,2-a]pyridines. For example, 2-(4-fluorophenyl)imidazo[1,2-a]pyridine is synthesized at 80°C using 2-aminopyridine and 4-fluorophenacyl bromide, achieving yields >85% . Introducing the aldehyde group requires post-functionalization, often via Vilsmeier-Haack formylation at position 3 .
Claisen-Schmidt Condensation
The aldehyde group enables condensation with ketones to form α,β-unsaturated ketones. For instance, reacting 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with acetophenone derivatives in basic conditions yields propenone hybrids with antifungal activity (MICs: 41.92–268.02 μmol/L) .
Table 1: Synthetic Routes and Yields
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Cyclocondensation | DBU, EtOH/H₂O, 80°C | 85–90 | |
Vilsmeier-Haack Formylation | POCl₃, DMF, 0–5°C | 70–75 | |
Claisen-Schmidt | NaOH, EtOH, reflux | 60–65 |
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (CDCl₃): Signals at δ 9.90 ppm (s, 1H, CHO), 8.50–7.20 ppm (m, 8H, aromatic), and 6.85 ppm (t, 1H, pyridine H-5) .
-
¹³C NMR: Peaks at δ 191.2 ppm (CHO), 160.1 ppm (C-F, J = 245 Hz), and 145–110 ppm (aromatic carbons) .
IR and Mass Spectrometry
-
FT-IR: Strong bands at 1,715 cm⁻¹ (C=O stretch) and 1,230 cm⁻¹ (C-F) .
-
HRMS: [M+H]⁺ observed at m/z 241.0871 (calculated: 241.0873) .
Computational Insights
Density Functional Theory (DFT)
B3LYP/6-311++G(d,p) calculations predict a dipole moment of 4.12 D, indicating moderate polarity. The HOMO-LUMO gap of 3.8 eV suggests stability against electrophilic attack .
Table 2: DFT-Derived Properties
Parameter | Value |
---|---|
HOMO Energy (eV) | −6.12 |
LUMO Energy (eV) | −2.32 |
Molecular Volume (ų) | 210.5 |
LogP | 2.45 |
Biological Evaluation
Antifungal Activity
Chalcone derivatives of this compound exhibit potent activity against Candida albicans (MIC: 41.92 μmol/L), surpassing fluconazole-resistant strains . The 4-fluorophenyl group enhances membrane permeability, while the aldehyde enables Schiff base formation with fungal enzymes .
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Molecular docking reveals a binding affinity of −9.2 kcal/mol to VEGFR-2 (PDB: 4ASD), with hydrogen bonds to Cys917 and π-stacking with Phe916 .
Pharmacokinetic Profiling
ADMET predictions using SwissADME indicate:
-
Bioavailability Score: 0.55
-
Blood-Brain Barrier Penetration: Low
-
CYP2D6 Inhibition: Non-inhibitor
-
AMES Toxicity: Negative
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume